![molecular formula C7H13NO B3307617 Octahydrofuro[3,4-b]pyridine CAS No. 933704-82-6](/img/structure/B3307617.png)
Octahydrofuro[3,4-b]pyridine
Overview
Description
Octahydrofuro[3,4-b]pyridine is a bicyclic compound that features a fused furan and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydrofuro[3,4-b]pyridine typically involves an asymmetric Michael addition of ®-N-tert-butanesulfinyl imidate with enamidomalonate to install the C10 stereocenter. This is followed by an intramolecular alkoxide exchange, Michael addition, and hydrogenation sequence to construct the bicyclic ring system .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Octahydrofuro[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Synthetic Applications
Octahydrofuro[3,4-b]pyridine serves as a crucial intermediate in the synthesis of complex natural products. A notable example is its role in the synthesis of zamamiphidin A , a marine natural product recognized for its potential bioactivity. Researchers have developed synthetic pathways that involve asymmetric Michael addition and intramolecular alkoxide exchanges to construct the this compound core effectively. This synthetic approach has been documented to yield high stereochemical fidelity and functional diversity, making it a valuable scaffold in drug discovery efforts .
Biomedical Applications
The compound has shown promise in biomedical research, particularly in the development of therapeutic agents. Its structural features allow it to interact with various biological targets, leading to potential applications in treating diseases. For instance:
- Anticancer Activity : Compounds derived from this compound have been tested for their ability to inhibit cellular proliferation in various cancer cell lines. Studies indicate that certain derivatives exhibit significant antiproliferative effects against human tumor cells, suggesting their potential as anticancer agents .
- Alzheimer's Disease Probes : Novel derivatives of this compound have been synthesized to target amyloid plaques associated with Alzheimer's disease. These compounds demonstrated selective binding properties, indicating their potential as diagnostic tools for Alzheimer's .
Enzyme Inhibition Studies
Another area of interest is the inhibition of glycosidases using bicyclic iminosugar C-glycosides based on octahydrofuro[3,2-b]pyridine motifs. These compounds have shown promising results in inhibiting specific glycosidases, which are crucial for various biological processes and disease mechanisms . The ability to modulate enzyme activity highlights the compound's versatility in therapeutic applications.
Table: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of octahydrofuro[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism depends on the specific application and the molecular structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Cyclopamine: A naturally occurring steroidal alkaloid with a similar octahydrofuro[3,2-b]pyridine system.
1H-Pyrazolo[3,4-b]pyridines: A group of heterocyclic compounds with similar structural features.
Uniqueness
Octahydrofuro[3,4-b]pyridine is unique due to its specific fused ring system, which imparts distinct chemical and biological properties
Biological Activity
Octahydrofuro[3,4-b]pyridine is a bicyclic heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
This compound features a unique ring system that contributes to its biological activity. The compound's stereochemistry and conformational flexibility allow it to interact effectively with various biological targets.
Property | Description |
---|---|
Molecular Formula | CHN |
Molecular Weight | 163.22 g/mol |
Solubility | Soluble in organic solvents; limited solubility in water |
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of this compound possess antimicrobial effects against various pathogens, including bacteria and fungi.
- Anticancer Potential : Some derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting potential use in cancer therapy. For instance, studies indicate that certain analogs can inhibit the proliferation of ovarian and breast cancer cells .
- GABA Receptor Interactions : As a derivative of γ-aminobutyric acid (GABA), this compound is studied for its interactions with GABA receptors. This interaction is crucial for understanding its role in neurological disorders and developing therapeutic agents targeting these receptors.
The mechanisms by which this compound exerts its biological effects involve:
- Receptor Binding : The compound binds to specific receptors (e.g., GABA receptors), modulating neurotransmission and influencing various physiological responses.
- Enzyme Interaction : It may inhibit or activate certain enzymes involved in metabolic pathways, affecting cellular processes related to growth and survival.
Anticancer Activity
A study assessed the cytotoxic effects of this compound derivatives on ovarian cancer cell lines. The results indicated that certain compounds exhibited moderate cytotoxicity while maintaining low toxicity toward non-cancerous cells, highlighting their potential as selective anticancer agents.
GABAergic Activity
In another investigation focusing on the compound's GABAergic activity, researchers evaluated the binding affinity of this compound derivatives to GABA receptors. The findings suggested enhanced potency compared to traditional GABA analogs, making these derivatives promising candidates for the treatment of anxiety and seizure disorders.
Future Directions
Given the promising biological activities of this compound, future research should focus on:
- Synthesis of New Derivatives : Exploring modifications to enhance efficacy and selectivity against specific targets.
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic potential in clinical settings.
- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activities to identify potential pathways for drug development.
Properties
IUPAC Name |
1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-6-4-9-5-7(6)8-3-1/h6-8H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWFAKPWUUTAEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC2NC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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